2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide
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Overview
Description
2((5-(BENZYLTHIO)-1,3,4-THIADIAZOL-2-YL)THIO)N’-(4-BR-BENZYLIDENE)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzylthio and thiadiazole moieties in the structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2((5-(BENZYLTHIO)-1,3,4-THIADIAZOL-2-YL)THIO)N’-(4-BR-BENZYLIDENE)ACETOHYDRAZIDE typically involves multiple steps:
Formation of 5-(BENZYLTHIO)-1,3,4-THIADIAZOLE: This intermediate is synthesized by reacting benzyl chloride with thiourea to form benzylthiourea, which is then cyclized with sulfur and hydrazine to yield the thiadiazole ring.
Thioether Formation: The thiadiazole intermediate is further reacted with a suitable thiol compound to introduce the thioether linkage.
Condensation Reaction: The final step involves the condensation of the thioether intermediate with 4-bromobenzaldehyde and aceto hydrazide under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2((5-(BENZYLTHIO)-1,3,4-THIADIAZOL-2-YL)THIO)N’-(4-BR-BENZYLIDENE)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio or bromobenzylidene moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzylthio or bromobenzylidene derivatives.
Scientific Research Applications
2((5-(BENZYLTHIO)-1,3,4-THIADIAZOL-2-YL)THIO)N’-(4-BR-BENZYLIDENE)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in research to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2((5-(BENZYLTHIO)-1,3,4-THIADIAZOL-2-YL)THIO)N’-(4-BR-BENZYLIDENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of essential biological processes. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2((5-(BENZYLTHIO)-1,3,4-THIADIAZOL-2-YL)THIO)N’-(4-CL-BENZYLIDENE)ACETOHYDRAZIDE: This compound has a similar structure but with a chlorine atom instead of a bromine atom, leading to different chemical and biological properties.
2((5-(BENZYLTHIO)-1,3,4-THIADIAZOL-2-YL)THIO)N’-(4-ME-BENZYLIDENE)ACETOHYDRAZIDE: This derivative contains a methyl group instead of a bromine atom, which can influence its reactivity and biological activity.
Uniqueness
The presence of the bromine atom in 2((5-(BENZYLTHIO)-1,3,4-THIADIAZOL-2-YL)THIO)N’-(4-BR-BENZYLIDENE)ACETOHYDRAZIDE imparts unique electronic and steric effects, making it distinct from its analogs. These effects can enhance its binding affinity to biological targets and improve its overall efficacy in various applications.
Properties
Molecular Formula |
C18H15BrN4OS3 |
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Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(4-bromophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H15BrN4OS3/c19-15-8-6-13(7-9-15)10-20-21-16(24)12-26-18-23-22-17(27-18)25-11-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,21,24)/b20-10+ |
InChI Key |
XDXLGBAPPBHZDT-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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